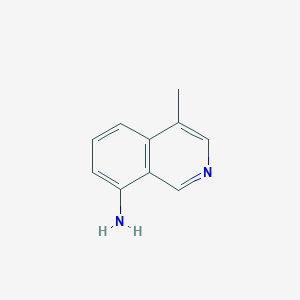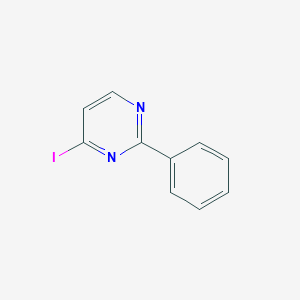
4-Iodo-2-phenylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Iodo-2-phenylpyrimidine is a heterocyclic aromatic compound that belongs to the class of pyrimidines It is characterized by the presence of an iodine atom at the 4th position and a phenyl group at the 2nd position of the pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-phenylpyrimidine typically involves the iodination of 2-phenylpyrimidine. One common method is the reaction of 2-phenylpyrimidine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions: 4-Iodo-2-phenylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4th position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The phenyl group can undergo oxidation to form corresponding phenyl derivatives, while reduction reactions can lead to the formation of hydrogenated products.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form biaryl and other complex structures.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide.
Oxidation Reactions: Use oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Employ reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Yield substituted pyrimidine derivatives.
Oxidation Reactions: Produce phenyl derivatives with various functional groups.
Reduction Reactions: Result in hydrogenated pyrimidine compounds.
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in cross-coupling reactions.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
作用机制
The primary mechanism of action of 4-Iodo-2-phenylpyrimidine involves its interaction with molecular targets such as MIF and D-dopachrome tautomerase (DDT). By covalently modifying the N-terminal proline residue of these proteins, the compound inhibits their tautomerase activity, leading to the downregulation of intracellular signaling pathways and induction of apoptosis in cancer cells .
相似化合物的比较
4-Iodo-6-phenylpyrimidine: Shares a similar structure but with the iodine atom at the 6th position.
2-Phenylpyrimidine: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Iodopyridine: Contains a pyridine ring instead of a pyrimidine ring, leading to different chemical properties and reactivity.
Uniqueness: 4-Iodo-2-phenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its ability to inhibit MIF and DDT makes it a valuable compound in medicinal chemistry research, particularly for developing new therapeutic agents for cancer and inflammatory diseases .
属性
分子式 |
C10H7IN2 |
|---|---|
分子量 |
282.08 g/mol |
IUPAC 名称 |
4-iodo-2-phenylpyrimidine |
InChI |
InChI=1S/C10H7IN2/c11-9-6-7-12-10(13-9)8-4-2-1-3-5-8/h1-7H |
InChI 键 |
WTEXKEHNJALAFP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC=CC(=N2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


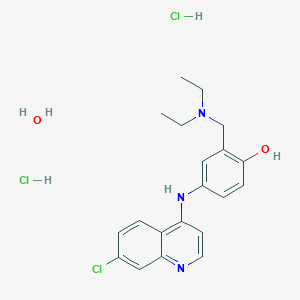
![1-Methoxy-3,7-dimethylpyrrolo[1,2-A]pyrazine](/img/structure/B15247256.png)
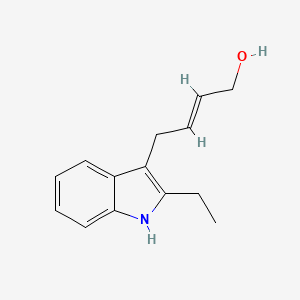
![tert-butyl 3a-(aminomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B15247273.png)
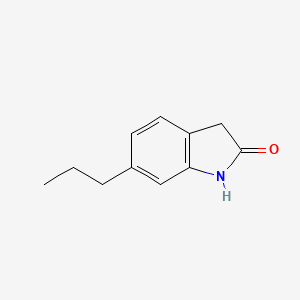
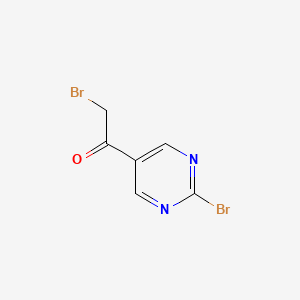
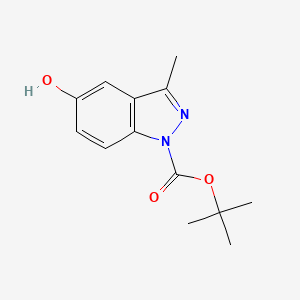
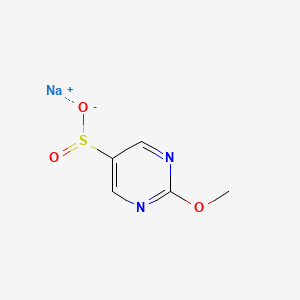
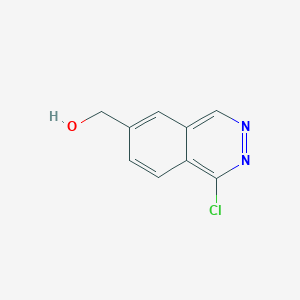
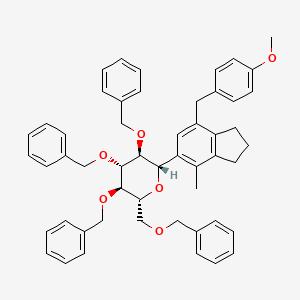
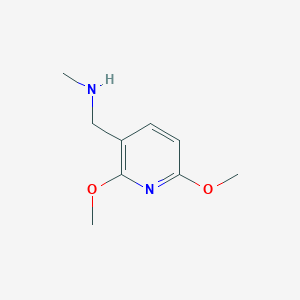
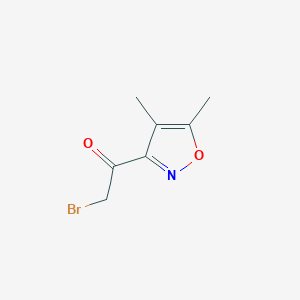
![2-methyl-2-[(phenylmethyl)thio]Propanoic acid methyl ester](/img/structure/B15247352.png)
